molecular formula C18H20Cl3N3O2S B2945104 2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217036-34-4

2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2945104
CAS No.: 1217036-34-4
M. Wt: 448.79
InChI Key: ZVIZTYVKWTWGHH-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in pharmaceutical compounds. It has a pyridine ring, which is a basic aromatic heterocycle often found in drugs and natural products . It also contains a carboxamide group, which can form hydrogen bonds with biological targets, potentially enhancing the compound’s biological activity .


Molecular Structure Analysis

The compound’s structure includes a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic system containing a pyridine ring fused with a thiophene ring . The presence of multiple aromatic rings could allow for pi stacking interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the carboxamide could enhance solubility in polar solvents .

Scientific Research Applications

Synthesis of Novel Compounds

The research on related thieno[2,3-c]pyridine derivatives demonstrates a broad interest in synthesizing novel compounds for exploring their biological activities. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been explored, showing the potential for these compounds to serve as precursors for further development of pharmacologically active molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Some derivatives of thieno[2,3-b]pyridine have been synthesized and tested for their antimicrobial activities, highlighting the potential use of these compounds in developing new antimicrobial agents. A study on the synthesis and antimicrobial activity of some new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives is an example of this application, indicating that these compounds could offer new avenues for antimicrobial drug discovery (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Potential Anti-inflammatory Agents

The exploration of novel molecules for their potential anti-inflammatory properties is another area of interest. For instance, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel molecules as potential anti-inflammatory agents underlines the interest in thieno[2,3-b]pyridine derivatives for therapeutic applications (Moloney, 2001).

Heterocyclic Chemistry and Microwave Assisted Synthesis

The development of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional chemical methods and modern microwave techniques demonstrates the versatility of thieno[2,3-b]pyridine derivatives in synthesizing compounds with valuable biological activities. This approach not only provides higher yields in shorter times but also opens new pathways for the synthesis of biologically active heterocycles (Youssef, Azab, & Youssef, 2012).

Mechanism of Action

The mechanism of action would depend on the compound’s specific biological target. The carboxamide group could form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and optimization of its properties through medicinal chemistry approaches .

Properties

IUPAC Name

2-[(3,5-dichlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2S.ClH/c1-9(2)23-4-3-13-14(8-23)26-18(15(13)16(21)24)22-17(25)10-5-11(19)7-12(20)6-10;/h5-7,9H,3-4,8H2,1-2H3,(H2,21,24)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIZTYVKWTWGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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